3,7,8-Trimethyl-2,3-dihydro-4H-1-benzopyran-4-one
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Overview
Description
3,7,8-Trimethylchroman-4-one is a derivative of chroman-4-one, a significant structural entity belonging to the class of oxygen-containing heterocycles. This compound is characterized by the presence of three methyl groups at positions 3, 7, and 8 on the chroman-4-one skeleton. Chroman-4-one derivatives are known for their broad spectrum of biological and pharmaceutical activities .
Synthetic Routes and Reaction Conditions:
Pechmann Condensation: One common method for synthesizing chroman-4-one derivatives involves the Pechmann condensation of substituted phenols with cinnamic acid in polyphosphoric acid.
Industrial Production Methods:
- Industrial production methods for chroman-4-one derivatives often involve large-scale Pechmann condensation reactions due to their efficiency and relatively simple reaction conditions .
Types of Reactions:
Common Reagents and Conditions:
Oxidation: Potassium permanganate, chromium trioxide.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Electrophilic reagents like halogens, nitrating agents.
Major Products:
- Oxidized chroman-4-one derivatives.
- Reduced chroman-4-one derivatives.
- Substituted chroman-4-one derivatives with various functional groups .
Scientific Research Applications
Mechanism of Action
The mechanism of action of 3,7,8-Trimethylchroman-4-one involves its interaction with various molecular targets and pathways:
Enzyme Inhibition: It can act as an inhibitor of enzymes such as acetylcholinesterase, which is involved in neurotransmission.
Antioxidant Activity: The compound exhibits antioxidant properties by scavenging free radicals and reducing oxidative stress.
Anti-inflammatory Effects: It can modulate inflammatory pathways, reducing the production of pro-inflammatory cytokines.
Comparison with Similar Compounds
Chroman-4-one: The parent compound, lacking the three methyl groups, but exhibiting similar biological activities.
Uniqueness:
Properties
CAS No. |
61995-67-3 |
---|---|
Molecular Formula |
C12H14O2 |
Molecular Weight |
190.24 g/mol |
IUPAC Name |
3,7,8-trimethyl-2,3-dihydrochromen-4-one |
InChI |
InChI=1S/C12H14O2/c1-7-4-5-10-11(13)8(2)6-14-12(10)9(7)3/h4-5,8H,6H2,1-3H3 |
InChI Key |
HJOWNHGHMZHPMH-UHFFFAOYSA-N |
Canonical SMILES |
CC1COC2=C(C1=O)C=CC(=C2C)C |
Origin of Product |
United States |
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